REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH:1](=[O:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]([Cl:12])[cH:11]1.[S:13]([Cl:14])([Cl:15])=[O:16]>>[CH:1](=[O:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[Cl:15])[cH:9][c:10]([Cl:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)cc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=Cc1cc(Cl)cc(C(=O)Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |